molecular formula C20H21N3O2 B2764699 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide CAS No. 1448029-99-9

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide

Cat. No. B2764699
CAS RN: 1448029-99-9
M. Wt: 335.407
InChI Key: YGLGALIMASCGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is expressed on the surface of many cells in the body, including immune cells. CPI-444 has been shown to have potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Antisecretory and Cytoprotective Properties

Imidazo[1,2-a]pyridines have been investigated for their gastric antisecretory and cytoprotective properties, indicating potential as antiulcer agents. These compounds are not classified as histamine (H2) receptor antagonists nor prostaglandin analogues. Their mechanism may involve the inhibition of the H+/K+-ATPase enzyme, suggesting a novel approach to ulcer treatment without the conventional pathways (Kaminski et al., 1985).

Metabolic Pathways in Mice

Research on chloropyridinyl neonicotinoid insecticides, which share structural similarities with imidazo[1,2-a]pyridines, focuses on their metabolism in mice. These studies provide insights into the metabolic pathways and pharmacokinetics of compounds bearing the imidazo[1,2-a]pyridine core, contributing to the understanding of their behavior in biological systems (Ford & Casida, 2006).

Fluorescent Probes for Mercury Detection

Imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application highlights the potential of these compounds in environmental monitoring and the detection of heavy metals (Shao et al., 2011).

Synthesis and Crystal Structure

The synthesis and structural characterization of imidazo[1,2-a]pyridine derivatives, exemplified by N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, showcase the versatility of these compounds in the field of organic chemistry and drug design. Such studies provide foundational knowledge for the development of new therapeutic agents (Chen et al., 2021).

properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-5-9-18(10-6-15)25-14-20(24)23(16-7-8-16)13-17-12-21-19-4-2-3-11-22(17)19/h2-6,9-12,16H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGALIMASCGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide

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